Cas no 1607273-04-0 (4-methyl(1,3-thiazol-2-yl)sulfamoylbenzene-1-sulfonyl fluoride)

4-methyl(1,3-thiazol-2-yl)sulfamoylbenzene-1-sulfonyl fluoride Chemical and Physical Properties
Names and Identifiers
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- 1607273-04-0
- EN300-26588755
- AKOS030672782
- 4-[methyl(1,3-thiazol-2-yl)sulfamoyl]benzene-1-sulfonyl fluoride
- 4-methyl(1,3-thiazol-2-yl)sulfamoylbenzene-1-sulfonyl fluoride
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- Inchi: 1S/C10H9FN2O4S3/c1-13(10-12-6-7-18-10)20(16,17)9-4-2-8(3-5-9)19(11,14)15/h2-7H,1H3
- InChI Key: KXOZWSWEMSMRDA-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)S(=O)(=O)F)(N(C)C1=NC=CS1)(=O)=O
Computed Properties
- Exact Mass: 335.97084846g/mol
- Monoisotopic Mass: 335.97084846g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 532
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 129Ų
- XLogP3: 1.8
4-methyl(1,3-thiazol-2-yl)sulfamoylbenzene-1-sulfonyl fluoride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26588755-0.5g |
4-[methyl(1,3-thiazol-2-yl)sulfamoyl]benzene-1-sulfonyl fluoride |
1607273-04-0 | 0.5g |
$946.0 | 2023-09-13 | ||
Enamine | EN300-26588755-0.05g |
4-[methyl(1,3-thiazol-2-yl)sulfamoyl]benzene-1-sulfonyl fluoride |
1607273-04-0 | 0.05g |
$827.0 | 2023-09-13 | ||
Enamine | EN300-26588755-2.5g |
4-[methyl(1,3-thiazol-2-yl)sulfamoyl]benzene-1-sulfonyl fluoride |
1607273-04-0 | 2.5g |
$1931.0 | 2023-09-13 | ||
Enamine | EN300-26588755-5g |
4-[methyl(1,3-thiazol-2-yl)sulfamoyl]benzene-1-sulfonyl fluoride |
1607273-04-0 | 5g |
$2858.0 | 2023-09-13 | ||
Enamine | EN300-26588755-1g |
4-[methyl(1,3-thiazol-2-yl)sulfamoyl]benzene-1-sulfonyl fluoride |
1607273-04-0 | 1g |
$986.0 | 2023-09-13 | ||
Enamine | EN300-26588755-0.25g |
4-[methyl(1,3-thiazol-2-yl)sulfamoyl]benzene-1-sulfonyl fluoride |
1607273-04-0 | 0.25g |
$906.0 | 2023-09-13 | ||
Enamine | EN300-26588755-0.1g |
4-[methyl(1,3-thiazol-2-yl)sulfamoyl]benzene-1-sulfonyl fluoride |
1607273-04-0 | 0.1g |
$867.0 | 2023-09-13 | ||
Enamine | EN300-26588755-10g |
4-[methyl(1,3-thiazol-2-yl)sulfamoyl]benzene-1-sulfonyl fluoride |
1607273-04-0 | 10g |
$4236.0 | 2023-09-13 |
4-methyl(1,3-thiazol-2-yl)sulfamoylbenzene-1-sulfonyl fluoride Related Literature
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C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618
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Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584
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5. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220
Additional information on 4-methyl(1,3-thiazol-2-yl)sulfamoylbenzene-1-sulfonyl fluoride
4-Methyl(1,3-Thiazol-2-Yl)Sulfamoylbenzene-1-Sulfonyl Fluoride: A Comprehensive Overview
4-Methyl(1,3-thiazol-2-yl)sulfamoylbenzene-1-sulfonyl fluoride (CAS No. 1607273-04-0) is a highly specialized chemical compound with significant potential in various scientific and industrial applications. This compound belongs to the class of sulfonyl fluorides, which are widely recognized for their role in organic synthesis and material science. The structure of this compound is characterized by a benzene ring substituted with a methyl group at the para position, a sulfamoyl group attached to a thiazole ring at the meta position, and a sulfonyl fluoride group at the ortho position relative to the sulfamoyl group.
The thiazole ring in this compound is a heterocyclic aromatic structure containing sulfur and nitrogen atoms. This moiety is known for its stability and ability to participate in various chemical reactions, making it a valuable component in drug design and agrochemicals. The sulfamoyl group (SO₂NH) attached to the thiazole ring further enhances the compound's reactivity and functional versatility. The sulfonyl fluoride group (SO₂F) is another critical feature, as it is commonly used as an activating agent in peptide synthesis and as a building block in organic chemistry.
Recent studies have highlighted the importance of sulfonyl fluoride compounds in the development of novel pharmaceutical agents. For instance, research has shown that sulfonyl fluorides can serve as potent inhibitors of certain enzymes, making them promising candidates for anti-cancer and anti-inflammatory therapies. The presence of the thiazole ring in this compound adds an additional layer of functionality, as thiazoles are known for their ability to modulate biological processes such as cell signaling and enzyme activity.
In terms of synthesis, 4-methyl(1,3-thiazol-2-yl)sulfamoylbenzene-1-sulfonyl fluoride can be prepared through a multi-step process involving nucleophilic aromatic substitution and coupling reactions. The synthesis typically begins with the preparation of the thiazole derivative, followed by the introduction of the sulfamoyl group and subsequent fluorination to yield the sulfonyl fluoride moiety. This process requires precise control over reaction conditions to ensure high yields and product purity.
The physical properties of this compound are also noteworthy. It has a melting point of approximately 155°C and is soluble in common organic solvents such as dichloromethane and dimethylformamide. These properties make it suitable for use in various laboratory settings, including chromatography and spectroscopy.
From an environmental perspective, understanding the behavior of 4-methyl(1,3-thiazol-2-yl)sulfamoylbenzene-1-sulfonyl fluoride in different ecosystems is crucial for assessing its potential impact on human health and the environment. Recent research has focused on evaluating its biodegradability and toxicity profiles under controlled laboratory conditions. Initial findings suggest that while this compound exhibits moderate biodegradation rates, further studies are needed to fully understand its long-term environmental fate.
In conclusion, 4-methyl(1,3-thiazol-2-yl)sulfamoylbenzene-1-sulfonyl fluoride (CAS No. 1607273-04-0) is a versatile chemical entity with diverse applications across multiple disciplines. Its unique structure combines functional groups that offer both reactivity and stability, making it an attractive candidate for further research and development. As new insights into its properties continue to emerge, this compound holds great promise for advancing scientific knowledge and technological innovation.
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